2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide
Overview
Description
2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves the bromination of N-(5-methyl-isoxazol-3-yl)-acetamide. The reaction can be carried out using bromine or other brominating agents under controlled conditions. The general synthetic route is as follows:
Starting Material: N-(5-methyl-isoxazol-3-yl)-acetamide
Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS)
Solvent: Acetonitrile or dichloromethane
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the desired position on the isoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: The isoxazole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamide derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide: This compound has a similar structure but with a benzamide group instead of an acetamide group.
N-(5-methyl-isoxazol-3-yl)-acetamide: This compound lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYWPJAXHXFGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424486 | |
Record name | 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92947-26-7 | |
Record name | 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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